4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans and isoxazoles. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a dihydroisoxazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring is formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups .
Scientific Research Applications
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxybenzofuran: Lacks the dihydroisoxazole ring but shares the benzofuran core and methoxy groups.
5-Phenyl-4,5-dihydroisoxazole: Contains the dihydroisoxazole ring but lacks the benzofuran core and methoxy groups.
Benzofuran derivatives: Various benzofuran derivatives with different substituents and functional groups.
Uniqueness
4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol is unique due to the combination of its benzofuran core, methoxy groups, and dihydroisoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61340-56-5 |
---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4,7-dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)14-10-13(20-25-14)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3 |
InChI Key |
KWYZAMMDHBLHSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C3CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.